N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(4-METHOXY-1H-INDOL-1-YL)ETHYL]-2-{3-OXO-2H,3H,5H,6H,7H,8H,9H-CYCLOHEPTA[C]PYRIDAZIN-2-YL}ACETAMIDE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry . This compound features an indole moiety, which is a significant heterocyclic system in natural products and drugs .
Preparation Methods
The synthesis of N-[2-(4-METHOXY-1H-INDOL-1-YL)ETHYL]-2-{3-OXO-2H,3H,5H,6H,7H,8H,9H-CYCLOHEPTA[C]PYRIDAZIN-2-YL}ACETAMIDE involves multiple steps, including the formation of the indole ring and subsequent functionalization. Common synthetic routes include:
Formation of the Indole Ring: This can be achieved through methods such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with aldehydes or ketones.
Functionalization: The indole ring is then functionalized with various substituents to achieve the desired structure.
Industrial Production: Industrial production methods often involve optimizing these synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
N-[2-(4-METHOXY-1H-INDOL-1-YL)ETHYL]-2-{3-OXO-2H,3H,5H,6H,7H,8H,9H-CYCLOHEPTA[C]PYRIDAZIN-2-YL}ACETAMIDE undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The indole moiety is prone to electrophilic substitution reactions due to its electron-rich nature.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-[2-(4-METHOXY-1H-INDOL-1-YL)ETHYL]-2-{3-OXO-2H,3H,5H,6H,7H,8H,9H-CYCLOHEPTA[C]PYRIDAZIN-2-YL}ACETAMIDE has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-[2-(4-METHOXY-1H-INDOL-1-YL)ETHYL]-2-{3-OXO-2H,3H,5H,6H,7H,8H,9H-CYCLOHEPTA[C]PYRIDAZIN-2-YL}ACETAMIDE involves its interaction with specific molecular targets and pathways. The indole moiety allows the compound to bind with high affinity to multiple receptors, influencing various biological processes . The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
N-[2-(4-METHOXY-1H-INDOL-1-YL)ETHYL]-2-{3-OXO-2H,3H,5H,6H,7H,8H,9H-CYCLOHEPTA[C]PYRIDAZIN-2-YL}ACETAMIDE can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Tryptophan: An essential amino acid that serves as a precursor to various biologically active compounds.
Properties
Molecular Formula |
C22H26N4O3 |
---|---|
Molecular Weight |
394.5 g/mol |
IUPAC Name |
N-[2-(4-methoxyindol-1-yl)ethyl]-2-(3-oxo-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazin-2-yl)acetamide |
InChI |
InChI=1S/C22H26N4O3/c1-29-20-9-5-8-19-17(20)10-12-25(19)13-11-23-21(27)15-26-22(28)14-16-6-3-2-4-7-18(16)24-26/h5,8-10,12,14H,2-4,6-7,11,13,15H2,1H3,(H,23,27) |
InChI Key |
IENMXNSOLPAVAW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1C=CN2CCNC(=O)CN3C(=O)C=C4CCCCCC4=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.